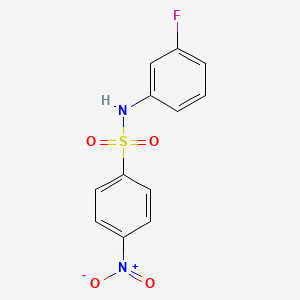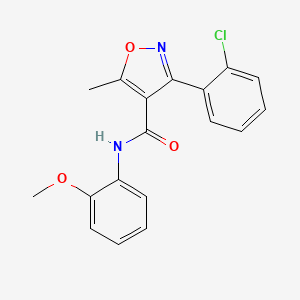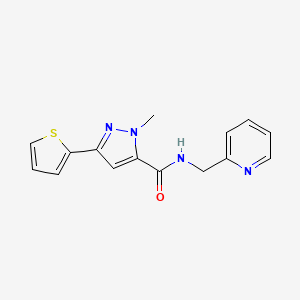![molecular formula C12H20N2O4 B11020626 Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B11020626.png)
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a 2,5-dioxopyrrolidinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate typically involves the following steps:
Formation of the Propyl Chain: The propyl chain is synthesized through a series of reactions starting from commercially available precursors. This may involve alkylation reactions using appropriate alkyl halides and bases.
Introduction of the 2,5-Dioxopyrrolidinyl Group: The 2,5-dioxopyrrolidinyl group is introduced via a condensation reaction between a suitable amine and a cyclic anhydride, such as succinic anhydride.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted products where the original functional groups are replaced by new ones introduced by the nucleophiles.
Scientific Research Applications
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a prodrug, undergoing enzymatic hydrolysis to release active agents that interact with biological pathways. The 2,5-dioxopyrrolidinyl moiety is particularly important for binding to enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)ethyl]carbamate: Similar structure but with an ethyl chain instead of a propyl chain.
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)methyl]carbamate: Features a methyl chain, offering different reactivity and properties.
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)butyl]carbamate: Contains a butyl chain, providing variations in steric and electronic effects.
Uniqueness
Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate is unique due to its specific propyl chain length, which influences its reactivity and interaction with biological targets. This compound’s balance of hydrophobic and hydrophilic properties makes it particularly versatile for various applications, distinguishing it from its analogs with different chain lengths.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h4-8H2,1-3H3,(H,13,17) |
InChI Key |
SCXANDWRJJIEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11020546.png)

![trans-4-({[3-(2-phenyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020556.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11020569.png)

![4-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11020578.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11020580.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020584.png)
![Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate](/img/structure/B11020589.png)


![6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11020622.png)
![Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate](/img/structure/B11020627.png)
